

# Pharmacokinetics and pharmacodynamics of JNJ-40411813 in rodents

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Compound of Interest					
Compound Name:	JNJ-40411813				
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An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of **JNJ-40411813** in Rodents

#### Introduction

**JNJ-40411813**, also known as ADX71149, is a novel, orally bioavailable small molecule that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate type 2 (mGlu2) receptor.[1][2] As a PAM, **JNJ-40411813** does not activate the mGlu2 receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[3] The mGlu2 receptor is a G-protein coupled receptor that plays a crucial role in regulating neurotransmission, and its modulation has been investigated for therapeutic benefits in psychiatric and neurological disorders such as schizophrenia, anxiety, and epilepsy.[2][4]

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of **JNJ-40411813** in rodent models. It includes detailed data, experimental protocols, and visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals. While the compound showed promise in preclinical studies, its development for epilepsy was discontinued after a Phase II clinical trial failed to meet its primary endpoint.[5][6]

#### **Pharmacokinetics in Rodents**

Pharmacokinetic studies in male Sprague-Dawley and Wistar rats have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of **JNJ-40411813**. The



compound was found to be rapidly absorbed after oral administration and possesses moderate oral bioavailability.[2][3]

#### **Data Presentation: Pharmacokinetic Parameters in Rats**

The following table summarizes the key pharmacokinetic parameters of **JNJ-40411813** following a single intravenous (i.v.) or oral (p.o.) administration in rats.

Parameter	2.5 mg/kg i.v.	10 mg/kg p.o. (fed)
Cmax (ng/mL)	-	938[2][7]
Tmax (h)	-	0.5[2][3]
AUC₀-∞ (ng·h/mL)	1833 ± 90[7]	2250 ± 417[3][7]
t½ (h)	-	2.3 ± 0.5[3][7]
Clearance (CL) (L/h/kg)	1.4 ± 0.1[3][7]	-
Volume of Distribution (Vd) (L/kg)	2.3 ± 0.2[3]	-
Absolute Oral Bioavailability	-	31%[2][3]

## Experimental Protocol: Pharmacokinetic Analysis in Rats

The pharmacokinetic properties of **JNJ-40411813** were evaluated in male Sprague-Dawley rats.[3]

- Animal Model: Male Sprague-Dawley rats were used for the study. The animals had ad libitum access to food and water before and during the experiment for the oral dosing group.
  [3]
- Drug Administration:
  - Intravenous (i.v.): A single 2.5 mg/kg dose of JNJ-40411813 was administered.[3]
  - Oral (p.o.): A single 10 mg/kg dose of JNJ-40411813 was administered to fed rats.[3]

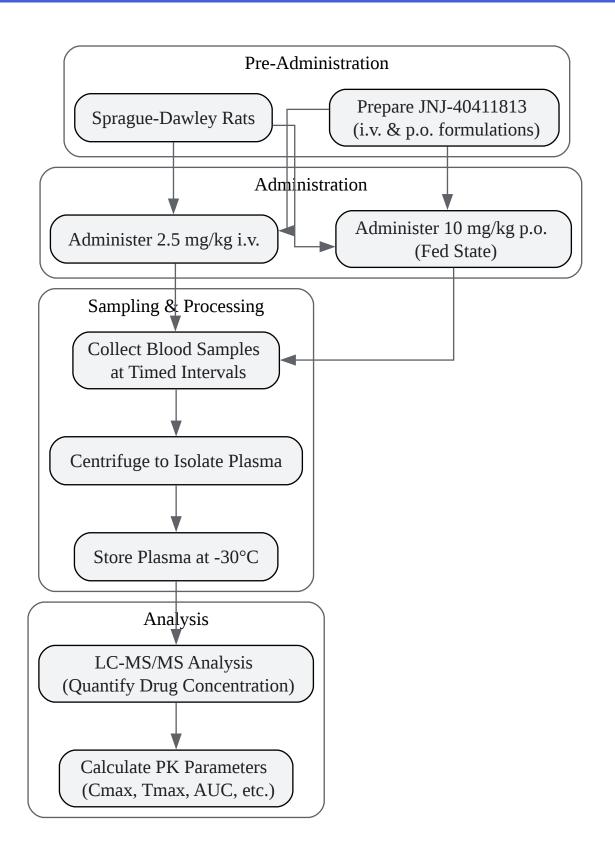
#### Foundational & Exploratory





- Sample Collection: Blood samples were collected at predetermined time points following drug administration. Plasma was separated by centrifugation and stored at -30°C until analysis.[8]
- Bioanalysis: Plasma concentrations of **JNJ-40411813** were determined using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the plasma concentration-time data using non-compartmental analysis.





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Pharmacokinetic Study Workflow in Rats.



## **Pharmacodynamics in Rodents**

**JNJ-40411813** has been shown to be a potent and selective mGlu2 receptor PAM in a variety of in vitro and in vivo assays. It also exhibits off-target activity at the 5-hydroxytryptamine 2A (5HT2A) receptor, which is more pronounced in vivo in rodents due to a specific metabolite.[9]

**Data Presentation: In Vitro and In Vivo** 

**Pharmacodynamic Profile** 

Assay Type	Target	Species/Syste m	Parameter	Value
In Vitro	mGlu2	Human (CHO cells)	EC <sub>50</sub> ([ <sup>35</sup> S]GTPγS)	147 ± 42 nM[2]
mGlu2	Human (HEK293 cells)	EC <sub>50</sub> (Ca <sup>2+</sup> mobilization)	64 ± 29 nM[2][3]	
mGlu2	Rat	EC50 ([35S]GTPγS)	370 ± 120 nM[3]	-
mGlu2 PAM Site	Human (CHO cells)	IC <sub>50</sub> (vs [ <sup>3</sup> H]JNJ- 40068782)	68 ± 29 nM[3]	_
5HT <sub>2a</sub>	Human	K_b	1.1 μM[2][3]	-
In Vivo	mGlu2 Occupancy	Rat	ED <sub>50</sub> (p.o.)	16 mg/kg[2][3]
mGlu2 Occupancy	Rat	EC₅₀ (PK-PD Model)	1032 ng/mL[2][3]	_
5HT <sub>2a</sub> Occupancy	Rat	ED <sub>50</sub> (p.o.)	17 mg/kg[2][3]	
Behavioral	REM Sleep	Rat	LAD (p.o.)	3 mg/kg[2][3]
Rotarod	Rat	No effect up to (p.o.)	40 mg/kg[9]	
Locomotion (PCP-induced)	Mouse	Inhibition	Dose- dependent[9][10]	



### **Experimental Protocols: Key Pharmacodynamic Assays**

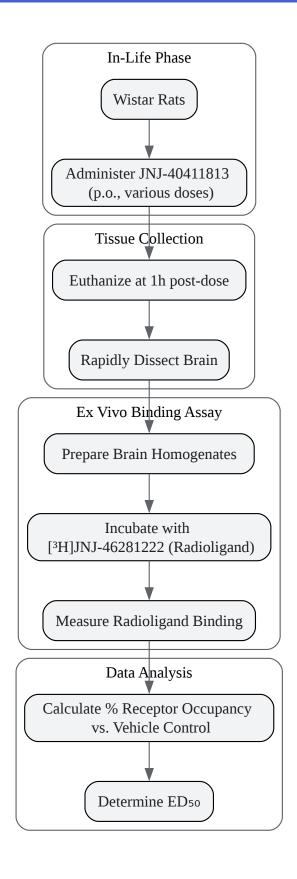
[35S]GTPyS Binding Assay This functional assay measures the activation of G-protein coupled receptors.

- System: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu2 receptor (hmGlu2) or rat brain slices.[2][3]
- Procedure: Membranes or brain slices are incubated with GDP, the radiolabeled [35S]GTPγS, and varying concentrations of JNJ-40411813, both in the absence and presence of a fixed concentration of glutamate.[3]
- Measurement: The amount of [35S]GTPyS bound to the G-proteins is quantified by scintillation counting. An increase in binding indicates receptor activation.
- Analysis: EC<sub>50</sub> values are calculated from concentration-response curves to determine the potency of the compound as a PAM.[3]

Ex Vivo mGlu2 Receptor Occupancy This method quantifies the percentage of target receptors bound by the drug in the brain after systemic administration.

- Animal Model: Male Wistar rats.[7]
- Drug Administration: Rats are dosed orally with a range of JNJ-40411813 concentrations.[2]
- Tissue Collection: At a specific time point after dosing (e.g., 1 hour), animals are euthanized, and brains are rapidly removed and dissected.[3]
- Assay: Brain homogenates are incubated with a radiolabeled mGlu2 PAM ligand, such as [3H]JNJ-46281222. The specific binding of the radioligand is measured.[2][3]
- Analysis: The reduction in radioligand binding in drug-treated animals compared to vehicle-treated controls is used to calculate the percentage of mGlu2 receptors occupied by JNJ-40411813. An ED<sub>50</sub> (the dose required to achieve 50% receptor occupancy) is then determined.[3]





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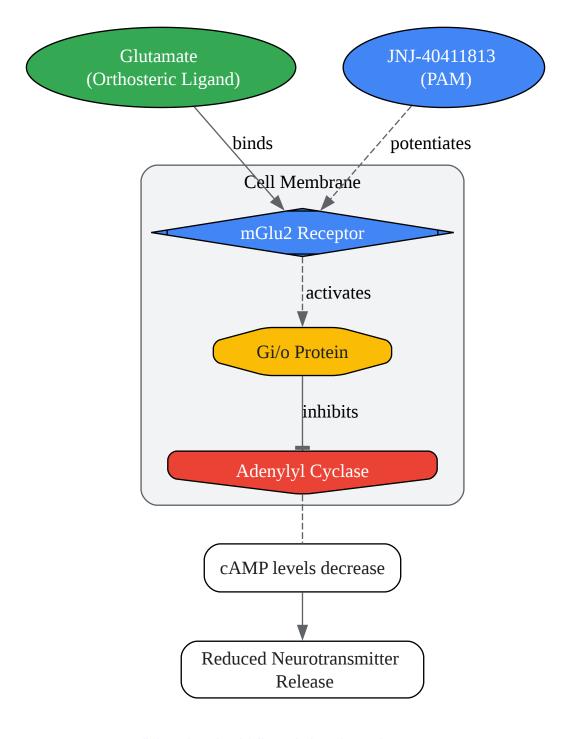
Ex Vivo Receptor Occupancy Workflow.



### **Mechanism of Action & Signaling Pathway**

**JNJ-40411813** binds to an allosteric site on the mGlu2 receptor, distinct from the orthosteric site where glutamate binds.[3] This binding induces a conformational change in the receptor that enhances its affinity for glutamate and/or increases the efficacy of G-protein coupling upon glutamate binding. The mGlu2 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction of neurotransmitter release from presynaptic terminals.





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mGlu2 Receptor Signaling Pathway Modulation.

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